(R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate
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Overview
Description
®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate is an organic compound that belongs to the class of carbamates It is characterized by a tetrahydrofuran ring substituted with a tert-butyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate typically involves the reaction of a suitable tetrahydrofuran derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Starting Material: A suitable tetrahydrofuran derivative.
Reagent: Tert-butyl chloroformate.
Base: Triethylamine.
Solvent: Anhydrous dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate .
- (S)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate .
Uniqueness
®-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its tert-butyl group provides steric hindrance, affecting its interaction with molecular targets and its stability under various conditions.
Properties
Molecular Formula |
C9H15NO5 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-2-oxooxolan-3-yl]oxycarbamate |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)14-8(12)10-15-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 |
InChI Key |
PPKZGWMBPYREKX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NO[C@@H]1CCOC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1CCOC1=O |
Origin of Product |
United States |
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